7-Benzyl-7H-[1,2,4]triazolo[3,4-i]purine is a heterocyclic compound that belongs to the class of purines, which are essential components of nucleic acids. This compound is characterized by the presence of a benzyl group and a triazole ring fused to the purine structure. Its unique molecular architecture makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
The synthesis of 7-Benzyl-7H-[1,2,4]triazolo[3,4-i]purine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and composition of synthesized compounds .
The molecular structure of 7-Benzyl-7H-[1,2,4]triazolo[3,4-i]purine features:
The molecular formula for 7-Benzyl-7H-[1,2,4]triazolo[3,4-i]purine can be represented as , and its molecular weight is approximately 226.24 g/mol. The specific arrangement of atoms contributes to its chemical properties and reactivity.
7-Benzyl-7H-[1,2,4]triazolo[3,4-i]purine can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity. The characterization of reaction products is typically performed using spectroscopic methods.
The mechanism of action for 7-Benzyl-7H-[1,2,4]triazolo[3,4-i]purine primarily involves its interaction with biological targets such as enzymes or receptors involved in nucleic acid metabolism.
Research indicates that compounds within this class may exhibit antiviral and anticancer activities by inhibiting key enzymes involved in DNA synthesis or repair processes . The precise mechanism often depends on structural modifications and specific interactions with target biomolecules.
Relevant analytical data from studies include melting points and spectral data that confirm structural integrity upon synthesis .
7-Benzyl-7H-[1,2,4]triazolo[3,4-i]purine has potential applications in several areas:
Purine-triazole hybrids represent a strategically important class of heterocyclic compounds in modern drug discovery, combining the biological versatility of purines with the metabolic stability and hydrogen-bonding capabilities of triazoles. The 1,2,4-triazole ring, as exemplified in clinical agents like voriconazole (antifungal), letrozole (anticancer), and trazodone (antidepressant), acts as a bioisostere for amide, ester, and carboxylic acid functionalities while offering superior enzymatic stability and dipole character [2]. The fusion of this triazole system with the purine core in 7-benzyl-7H-[1,2,4]triazolo[3,4-i]purine creates a rigid, planar scaffold capable of diverse molecular interactions with biological targets. This hybrid architecture enables high-affinity binding to enzymes and receptors through:
Table 1: Key Identifiers of 7-Benzyl-7H-[1,2,4]triazolo[3,4-i]purine
| Property | Value |
|---|---|
| CAS Registry Number | 4022-95-1 |
| Molecular Formula | C₁₃H₁₀N₆ |
| Molecular Weight | 250.26 g/mol |
| Exact Mass | 250.09669434 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NN=C4 |
| Other Identifiers | NSC 76337; CHEMBL3319152; DTXSID80960638 |
The synthesis of 7-benzyl-7H-[1,2,4]triazolo[3,4-i]purine emerged from systematic efforts to derivatize purine cores for enhanced bioactivity. Initial synthetic routes involved:
Table 2: Evolution of Synthetic Approaches to Triazolopurine Cores
| Method | Conditions | Key Intermediate | Yield |
|---|---|---|---|
| Hydrazine Cyclization | N,N-dimethylformamide, 125–130°C, 2h | 6-Hydrazinyl-9-benzylpurine | Moderate |
| Multi-step Sequential Synthesis | Ethanol reflux → DMF cyclization | 2,6-Dichloropurine derivatives | Improved |
| One-pot Hybridization | Catalytic acid/base, solvent-free | Functionalized purine-thiols | High |
The pharmacological profile of 7-benzyl-7H-[1,2,4]triazolo[3,4-i]purine must be contextualized against related heterocyclic systems:
The benzyl group specifically contributes to:
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.:
CAS No.: 351858-67-8
CAS No.: 84359-15-9